

Application Notes and Protocols: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Methoxypyridin-3-yl)pivalamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, step-by-step procedure, and data for the successful synthesis and purification of the target molecule.

Overview

N-(2-Methoxypyridin-3-yl)pivalamide is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride. This protocol describes a standard and reliable method for this transformation.

Reaction Scheme

The overall reaction is as follows:

2-methoxy-3-aminopyridine + pivaloyl chloride \rightarrow **N-(2-Methoxypyridin-3-yl)pivalamide**

Quantitative Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Amount
2-methoxy-3-aminopyridine	C6H8N2O	124.14	1.0	1.0 g
Pivaloyl Chloride	C5H9ClO	120.58	1.1	1.06 g (1.1 mL)
Pyridine	C5H5N	79.10	-	10 mL
Product:				
N-(2-Methoxypyridin-3-yl)pivalamide	C11H16N2O2	208.26	-	Theoretical Yield: 1.68 g

Experimental Protocol

Materials and Equipment

- Reagents:
 - 2-methoxy-3-aminopyridine
 - Pivaloyl chloride[1]
 - Anhydrous pyridine
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Solvents for column chromatography (e.g., ethyl acetate, hexanes)
- Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe
- Nitrogen or argon gas inlet
- Separatory funnel
- Rotary evaporator
- Flash chromatography system or glass column
- Thin-layer chromatography (TLC) plates and developing chamber
- Standard laboratory glassware

Synthesis Procedure

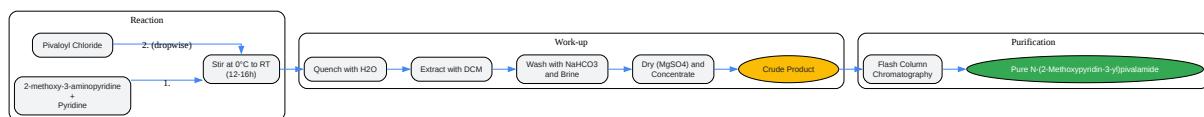
- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-aminopyridine (1.0 g, 8.05 mmol) and anhydrous pyridine (10 mL). Cool the resulting solution to 0 °C in an ice bath with stirring.
- Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.06 g, 1.1 mL, 8.86 mmol) dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up:
 - Quench the reaction by slowly adding water (20 mL).
 - Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

- Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
- Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to elute the product.
- Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield **N-(2-Methoxypyridin-3-yl)pivalamide** as a solid.

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**.

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References

- 1. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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